molecular formula C29H23N5O3S B2670653 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893275-94-0

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2670653
CAS No.: 893275-94-0
M. Wt: 521.6
InChI Key: UAMIZBOYDUEBLX-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with sulfonyl and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Quinazoline Formation: The quinazoline moiety is synthesized via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Phenoxyphenyl Substitution: The final step involves the substitution of the phenoxyphenyl group using appropriate aryl halides under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Aryl halides, palladium catalysts, bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
  • 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Uniqueness

The uniqueness of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its specific structural features, such as the presence of both sulfonyl and phenoxyphenyl groups, which contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5O3S/c1-19-12-17-24(18-20(19)2)38(35,36)29-28-31-27(25-10-6-7-11-26(25)34(28)33-32-29)30-21-13-15-23(16-14-21)37-22-8-4-3-5-9-22/h3-18H,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMIZBOYDUEBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)OC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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